N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride
Overview
Description
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2. It is known for its unique structure, which includes a cyclopropyl group, a piperidine ring, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride typically involves the reaction of cyclopropylamine with 4-piperidinol, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with receptors or enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(piperidin-4-yloxy)acetamide
- N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrobromide
Uniqueness
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to its analogs, the hydrochloride salt form may offer improved solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
N-cyclopropyl-2-piperidin-4-yloxyacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(12-8-1-2-8)7-14-9-3-5-11-6-4-9;/h8-9,11H,1-7H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTUWRGGVYCKGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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